5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro and Oxan-4-yloxy Groups: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The oxan-4-yloxy group can be introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative with an amine, in this case, 2,3,4-trifluoroaniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor ligands. They may also be studied for their pharmacokinetic properties.
Medicine
Medicinal chemistry applications might include the development of new drugs, particularly if the compound shows activity against specific biological targets.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluorophenyl group could enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(methoxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
- 5-chloro-6-(ethoxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Uniqueness
The presence of the oxan-4-yloxy group in 5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide may confer unique chemical properties, such as increased solubility or altered reactivity, compared to its methoxy or ethoxy analogs.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-11-7-9(8-22-17(11)26-10-3-5-25-6-4-10)16(24)23-13-2-1-12(19)14(20)15(13)21/h1-2,7-8,10H,3-6H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCURXPKDKWDNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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